2-Amino-p-cresol Hydrochloride

Description

The exact mass of the compound 2-Aminop-cresol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-4-methylphenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO.ClH/c1-5-2-3-7(9)6(8)4-5;/h2-4,9H,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZMUKGFYWNOPAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183916 | |

| Record name | 2-Aminop-cresol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2977-71-1 | |

| Record name | Phenol, 2-amino-4-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2977-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminop-cresol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002977711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Aminop-cresol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminop-cresol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.115 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Amino-p-cresol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 2-Amino-p-cresol Hydrochloride, a significant chemical intermediate. This document details its physicochemical characteristics, outlines experimental protocols for their determination, and presents a summary of its synthesis and safety considerations.

Core Properties of this compound

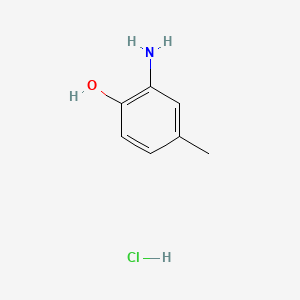

This compound is the salt form of 2-Amino-p-cresol, presenting as a white to gray powder or crystalline solid. Its chemical structure consists of a phenol ring substituted with an amino group and a methyl group.

| Property | Value | Reference |

| Chemical Name | 2-Amino-4-methylphenol hydrochloride | |

| Synonyms | 2-Amino-p-cresol HCl, 2-Hydroxy-5-methylaniline hydrochloride | [1] |

| CAS Number | 2977-71-1 | [2][3][4] |

| Molecular Formula | C₇H₁₀ClNO | [3][4][5] |

| Molecular Weight | 159.61 g/mol | [2][3][4][5] |

| Melting Point | 222-224 °C (decomposes) | [6][7] |

| Solubility | Slightly soluble in water. Soluble in oxygenated solvents. | [6][7][8] |

| pKa | 10.06 ± 0.18 (Predicted for the parent compound) | [6][7] |

Experimental Protocols

This section provides detailed methodologies for the determination of the key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity. For this compound, a standard capillary melting point determination method is employed.

Principle: A small, finely powdered sample is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1.0°C.[2]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground using a mortar and pestle. The open end of a capillary tube is pressed into the powder to pack a small amount (1-2 mm in height) of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to allow for accurate observation.[9]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2. For this compound, decomposition is observed around 222-224°C.[6][7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solid in the saturated solution is then determined analytically.

Apparatus:

-

Flasks with stoppers

-

Orbital shaker or magnetic stirrer

-

Constant temperature bath

-

Centrifuge or filtration apparatus (e.g., syringe filter with a 0.45 µm membrane)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., distilled water, ethanol) in a flask. The flask is sealed to prevent solvent evaporation.

-

Equilibration: The flask is placed in a constant temperature bath (e.g., 25°C or 37°C) and agitated using a shaker or stirrer. Agitation should be sufficient to keep the solid suspended. Equilibrium is typically reached within 24 to 72 hours. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved compound remains constant.

-

Phase Separation: Once equilibrium is achieved, the undissolved solid is separated from the solution by centrifugation or filtration. This step must be performed at the same temperature as the equilibration to avoid changes in solubility.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method. For UV-Vis spectrophotometry, a calibration curve of absorbance versus known concentrations of the compound is first prepared. The absorbance of the saturated solution is then measured, and its concentration is determined from the calibration curve.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of an ionizable compound.

Principle: A solution of the compound is titrated with a standard solution of a strong acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Apparatus:

-

pH meter with a combination pH electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically water or a water-cosolvent mixture. The ionic strength of the solution is often kept constant by adding a neutral salt like KCl.

-

Titration: The solution is placed in a beaker with a magnetic stir bar, and the pH electrode is immersed in the solution. The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH). The pH is recorded after each incremental addition of the titrant, allowing the system to equilibrate.

-

Data Analysis: The pH is plotted against the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest inflection on the curve. The half-equivalence point is the volume of titrant that is half of the volume at the equivalence point. The pKa is equal to the pH at the half-equivalence point.[10][11]

Synthesis Workflow

2-Amino-p-cresol is typically synthesized from p-cresol. The hydrochloride salt is then prepared by treating the free base with hydrochloric acid.

Logical Relationships of Properties and Applications

The physicochemical properties of this compound are directly related to its synthesis, handling, and applications.

Safety and Handling

This compound should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn.[12] It is important to avoid the formation of dust and aerosols.[12] Store the compound in a tightly closed container in a dry and cool place.[12] For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Kinetic and intrinsic solubility determination of some β-blockers and antidiabetics by potentiometry | Semantic Scholar [semanticscholar.org]

- 2. filab.fr [filab.fr]

- 3. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 4. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 5. Limiting solubilities and ionization constants of sparingly soluble compounds: determination from aqueous potentiometric titration data only - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. oecd.org [oecd.org]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. quora.com [quora.com]

- 11. researchgate.net [researchgate.net]

- 12. who.int [who.int]

An In-depth Technical Guide to 2-Amino-p-cresol Hydrochloride (CAS: 2977-71-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-p-cresol Hydrochloride (CAS: 2977-71-1), a chemical compound with applications in various research and development sectors. This document collates available data on its physicochemical properties, synthesis, and potential biological significance, offering a valuable resource for professionals in drug development and scientific research.

Core Compound Properties

This compound is the hydrochloride salt of 2-Amino-p-cresol. While much of the available in-depth biological research focuses on the parent compound and structurally related molecules like p-cresol, the data presented here provides a foundational understanding for researchers investigating this specific salt form.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound and its parent compound, 2-Amino-p-cresol.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2977-71-1 | [1] |

| Molecular Formula | C₇H₉NO·HCl | [1] |

| Molecular Weight | 159.61 g/mol | [1] |

| Alternate Names | 2-Amino-4-methylphenol Hydrochloride, 2-Hydroxy-5-methylaniline Hydrochloride | [1] |

| Appearance | Crystalline Powder | [2] |

| Purity | ≥98.0% | [2] |

| IUPAC Name | 2-amino-4-methylphenol;hydrochloride | [2] |

Table 2: Physicochemical Properties of 2-Amino-p-cresol (Parent Compound)

| Property | Value | Source |

| CAS Number | 95-84-1 | [3][4] |

| Molecular Formula | C₇H₉NO | [3][5] |

| Molecular Weight | 123.15 g/mol | [3][5] |

| Melting Point | 133-136 °C | [4][6] |

| Boiling Point | Sublimes | [3] |

| Appearance | Brown powder, Beige to gray-brown powder or crystalline solid | [3][7] |

| Solubility | Less than 1 mg/mL in water at 68 °F | [3] |

| Alternate Names | 2-Amino-4-methylphenol, 2-Hydroxy-5-methylaniline, 3-Amino-4-hydroxytoluene | [3][8] |

Synthesis and Manufacturing

The primary route for the synthesis of 2-Amino-p-cresol involves the nitration of p-cresol, followed by the reduction of the resulting nitro-p-cresol.[8]

Experimental Protocol: Synthesis of 2-Amino-p-cresol

A common laboratory-scale synthesis of 2-Amino-p-cresol involves the reduction of 4-methyl-2-nitrophenol. The following is a representative protocol:

-

Dissolution: Dissolve 4-methyl-2-nitrophenol in a suitable solvent, such as methanol.

-

Catalyst Addition: Add a palladium on activated carbon catalyst (e.g., 10% Pd/C) to the solution.

-

Hydrogenation: Deoxygenate the reaction mixture under vacuum and then purge with hydrogen gas.

-

Reaction: Stir the mixture under a hydrogen atmosphere for several hours at room temperature.

-

Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentration: Concentrate the filtrate in vacuo to yield 2-amino-4-methylphenol.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the signaling pathways and specific biological activities of this compound is limited. However, research on the structurally related compound, p-cresol, provides valuable insights into potential mechanisms of action that warrant investigation for 2-Amino-p-cresol. It is crucial to note that the following information is extrapolated from studies on p-cresol and its metabolites and should be considered as potential areas of research for this compound.

Cytochrome P450-Mediated Bioactivation

p-Cresol is known to be metabolized by cytochrome P450 enzymes in the liver.[9] This bioactivation can lead to the formation of reactive intermediates. A potential metabolic pathway for 2-Amino-p-cresol could involve similar enzymatic processes, leading to the formation of reactive quinone-imine or other electrophilic species that can interact with cellular macromolecules.

Modulation of Calcium Signaling

Studies on p-cresol have demonstrated its ability to induce a rise in intracellular calcium concentration ([Ca2+]i) in human glioblastoma cells.[10] This effect was shown to be concentration-dependent and could be a potential mechanism of cytotoxicity. A similar activity could be investigated for 2-Amino-p-cresol.

A proposed experimental workflow to investigate this is as follows:

The potential signaling pathway for p-cresol-induced calcium increase involves a store-operated mechanism, which could be a starting point for investigating 2-Amino-p-cresol.

References

- 1. scbt.com [scbt.com]

- 2. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-p-cresol | 95-84-1 [chemicalbook.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-氨基-4-甲基苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. nbinno.com [nbinno.com]

- 8. exsyncorp.com [exsyncorp.com]

- 9. Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. HEALTH EFFECTS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

In-Depth Technical Guide: 2-Amino-p-cresol Hydrochloride (C7H10ClNO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-p-cresol Hydrochloride, a versatile organic compound with applications in various fields of chemical synthesis and potential biological activities. This document details its physicochemical properties, synthesis and purification protocols, and current understanding of its biological relevance, with a focus on presenting quantitative data and experimental methodologies.

Physicochemical Properties

This compound, also known as 2-Amino-4-methylphenol Hydrochloride, is the hydrochloride salt of 2-Amino-p-cresol. It is a crystalline solid that is soluble in polar solvents.[1] The introduction of the hydrochloride salt enhances its stability and water solubility compared to the free base form.

| Property | Value | Reference |

| Molecular Formula | C7H10ClNO | [2] |

| Molecular Weight | 159.61 g/mol | [2] |

| CAS Number | 2977-71-1 | [2] |

| Appearance | White to gray powder or crystals | [3] |

| Melting Point | 222-224 °C (decomposes) | [4] |

| Solubility | Soluble in water | [3] |

| IUPAC Name | 2-amino-4-methylphenol;hydrochloride | [2] |

Synthesis and Purification

The synthesis of this compound is typically a two-step process involving the synthesis of the free base, 2-Amino-p-cresol, followed by its conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of 2-Amino-p-cresol

The most common industrial synthesis of 2-Amino-p-cresol involves the nitration of p-cresol followed by the reduction of the resulting nitro derivative.[5]

Step 1: Nitration of p-Cresol

-

Materials: p-Cresol, nitric acid, sulfuric acid.

-

Procedure: A mixture of nitric acid and sulfuric acid is slowly added to a cooled solution of p-cresol. The reaction temperature is carefully controlled to prevent over-nitration and side reactions. The reaction mixture is then poured onto ice, and the precipitated 2-nitro-p-cresol is collected by filtration.

Step 2: Reduction of 2-Nitro-p-cresol

-

Materials: 2-Nitro-p-cresol, a reducing agent (e.g., iron powder in acidic medium, or catalytic hydrogenation with H2/Pd-C), solvent (e.g., methanol for catalytic hydrogenation).[6]

-

Procedure (Catalytic Hydrogenation): 2-Nitro-p-cresol is dissolved in methanol, and a catalytic amount of palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere with stirring until the reaction is complete (monitored by TLC). The catalyst is removed by filtration, and the solvent is evaporated to yield crude 2-Amino-p-cresol.[6]

Experimental Protocol: Conversion to Hydrochloride Salt and Purification

The crude 2-Amino-p-cresol is converted to its hydrochloride salt for improved stability and handling.

-

Materials: Crude 2-Amino-p-cresol, concentrated hydrochloric acid, ethanol, diethyl ether (or other suitable anti-solvent).

-

Procedure:

-

Dissolve the crude 2-Amino-p-cresol in a minimal amount of ethanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid to the solution while stirring. The hydrochloride salt will precipitate out of the solution.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the crystals with a small amount of cold diethyl ether to remove residual impurities.

-

Dry the purified crystals under vacuum.

-

Purification by Recrystallization

For higher purity, this compound can be recrystallized. A suitable solvent system is aqueous ethanol.[4]

-

Procedure:

-

Dissolve the crude hydrochloride salt in a minimum amount of hot aqueous ethanol.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[1]

-

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. 4-Amino-2-methylphenol(2835-96-3) 1H NMR [m.chemicalbook.com]

- 4. Fungicidal Properties of 2-Amino-4-nitrophenol and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-p-cresol Hydrochloride: Structure, Isomers, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-p-cresol Hydrochloride, a significant chemical intermediate. The document details its chemical structure, explores its various isomers, presents key physicochemical data in a structured format, and outlines experimental protocols for its synthesis. This guide is intended to be a valuable resource for professionals in research and development, particularly in the fields of dye manufacturing, pharmaceuticals, and organic synthesis.

Chemical Structure and Properties of this compound

This compound is the hydrochloride salt of 2-Amino-p-cresol. The core structure, 2-Amino-p-cresol, also known as 2-amino-4-methylphenol, consists of a phenol ring substituted with an amino group at position 2 and a methyl group at position 4[1]. The hydrochloride salt is formed by the reaction of the basic amino group with hydrochloric acid[2][3]. This salt form often enhances the stability and solubility of the compound in aqueous solutions.

The chemical structure of this compound is characterized by the IUPAC name 2-amino-4-methylphenol;hydrochloride[2]. Its molecular formula is C7H10ClNO, and it has a molecular weight of approximately 159.61 g/mol [2][4]. Synonyms for this compound include 2-Amino-4-methylphenol Hydrochloride and 2-Hydroxy-5-methylaniline Hydrochloride[1][4][5][6]. The free base, 2-Amino-p-cresol, appears as a beige to gray-brown powder or crystalline solid[1][7].

Isomers of 2-Amino-p-cresol

Isomers of aminocresol are compounds that share the same molecular formula, C7H9NO, but differ in the arrangement of the amino, hydroxyl, and methyl groups on the benzene ring. These structural differences can lead to significant variations in their chemical and physical properties. The primary isomers of cresol are ortho-cresol, meta-cresol, and para-cresol, and the amino and hydroxyl groups can be arranged in various positions on these rings. Some of the common isomers of aminocresol include:

-

5-Amino-o-cresol: An isomer where the amino group is at position 5 and the hydroxyl and methyl groups are at positions 1 and 2, respectively.

-

4-Amino-m-cresol: An isomer with the amino group at position 4 and the hydroxyl and methyl groups at positions 1 and 3, respectively.

-

6-Amino-m-cresol: An isomer where the amino group is at position 6 and the hydroxyl and methyl groups are at positions 1 and 3, respectively.

The relationship between 2-Amino-p-cresol and some of its isomers is illustrated in the diagram below.

Data Presentation

The following tables summarize the key quantitative data for this compound and its free base, 2-Amino-p-cresol.

Table 1: Physicochemical Properties

| Property | This compound | 2-Amino-p-cresol (Free Base) |

| CAS Number | 2977-71-1[4] | 95-84-1[8] |

| Molecular Formula | C7H10ClNO[2] | C7H9NO[4][7] |

| Molecular Weight | 159.61 g/mol [2][4] | 123.15 g/mol [7] |

| Appearance | Not specified | Beige to gray-brown flakes or crystalline powder[7][9] |

| Melting Point | 222-224 °C (decomposes)[8] | 133-136 °C[7][8] |

| Solubility | Not specified | Slightly soluble in water; soluble in organic solvents like ethanol and ether[9] |

Table 2: Spectroscopic Data for 2-Amino-p-cresol (Free Base)

| Spectroscopic Technique | Key Data Points |

| IR Spectrum | Data available, specific peaks not detailed in search results. |

| ¹H NMR Spectrum | Data available, specific chemical shifts not detailed in search results. |

| ¹³C NMR Spectrum | Data available, specific chemical shifts not detailed in search results. |

| Mass Spectrometry (GC-MS) | m/z peaks at 123 (base peak), 122, 94, 78, 106[1]. |

Experimental Protocols

Synthesis of 2-Amino-p-cresol

A common industrial synthesis of 2-Amino-p-cresol involves a two-step process starting from p-cresol[9][10].

Step 1: Nitration of p-Cresol p-Cresol is nitrated to form 2-nitro-p-cresol. This is typically achieved by reacting p-cresol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to favor the formation of the desired ortho-nitro isomer.

Step 2: Reduction of 2-Nitro-p-cresol The nitro group of 2-nitro-p-cresol is then reduced to an amino group to yield 2-Amino-p-cresol. Several reduction methods can be employed:

-

Catalytic Hydrogenation: This is a clean and efficient method. A detailed protocol is as follows:

-

Dissolve 2-nitro-p-cresol (1.0 g, 6.53 mmol) in methanol (10 mL) at 23 °C.

-

Add 10 wt% Palladium on activated carbon (Pd/C) (400 mg) to the solution.

-

Deoxygenate the reaction mixture under vacuum and then purge with hydrogen gas (using a balloon).

-

Stir the mixture for 5 hours.

-

Filter the reaction mixture through a pad of Celite, and rinse the Celite pad with methanol (100 mL).

-

Concentrate the filtrate in vacuo to obtain 2-amino-4-methylphenol. This method can yield up to 100% of the product[11].

-

-

Reduction with Glucose under Alkaline Conditions: This method is presented as a simpler alternative with high yields (76-82%)[12].

-

In a 100 mL three-necked flask equipped with a stirrer and reflux condenser, dissolve 7.0 g of 2-nitro-p-cresol in 30 mL of 5% NaOH solution with gentle heating (around 40 °C).

-

In a separate vessel, dissolve 13 g of glucose in 20 mL of water.

-

Add the glucose solution dropwise to the flask over 30-40 minutes, maintaining the reaction temperature at 100-105 °C.

-

After the addition is complete, continue heating for another 10-20 minutes.

-

Cool the reaction mixture to room temperature and adjust the pH to 3.

-

Cool further to 20-30 °C and filter to remove any insoluble material.

-

Adjust the pH of the filtrate to 6.5 using a 20% NaOH solution to precipitate the crude product.

-

Recrystallize the crude product from hot water and dry away from light to obtain light brown, shell-like crystals[12].

-

Synthesis of this compound

The hydrochloride salt is typically prepared by treating a solution of 2-Amino-p-cresol with hydrochloric acid.

-

Dissolve the synthesized 2-Amino-p-cresol in a suitable solvent, such as ethanol.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried. Recrystallization from aqueous ethanol can be performed for further purification[8]. A process patent describes adjusting the pH of an aqueous solution containing the 2-amino-5-alkyl-phenol to 0 to 2.5 with a mineral acid like HCl to form the hydrochloride salt[3].

Applications

2-Amino-p-cresol and its hydrochloride salt are versatile chemical intermediates. Their primary applications are in the synthesis of dyes and pigments[7][9]. For instance, it is a key precursor for the production of Fluorescent Whitening Agent DT, which is used in the textile and paper industries[7]. It also serves as a building block in organic synthesis for creating more complex molecules, including potential pharmaceutical intermediates and specialized research chemicals[7].

Safety and Handling

2-Amino-p-cresol is classified as toxic if swallowed and can cause irritation to the eyes and respiratory system upon inhalation or dermal contact. Acute toxicity symptoms may include headache, nausea, and cyanosis due to the formation of methemoglobin[9]. It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment. It should be stored at ambient temperatures, away from strong oxidizing agents and light[7][10]. The hydrochloride salt is expected to have similar handling precautions.

This guide provides a foundational understanding of this compound. For specific applications and detailed safety protocols, researchers should consult the relevant Safety Data Sheets (SDS) and peer-reviewed literature.

References

- 1. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminop-cresol hydrochloride | C7H10ClNO | CID 3014155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE19651040C2 - Process for the preparation of 2-amino-5-alkyl-phenols - Google Patents [patents.google.com]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-p-cresol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 6. 2-Amino-p-cresol | 95-84-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. 2-Amino-p-cresol | 95-84-1 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. exsyncorp.com [exsyncorp.com]

- 11. 2-Amino-p-cresol synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [guidechem.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Amino-p-cresol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Amino-p-cresol Hydrochloride. The information is presented in a structured format to facilitate easy access and comparison, with detailed experimental protocols and visual representations of key processes.

Chemical Identity and Structure

This compound, also known as 2-Amino-4-methylphenol Hydrochloride, is the hydrochloride salt of 2-Amino-p-cresol. It is an aromatic organic compound containing both an amino and a hydroxyl functional group on a cresol backbone.

Molecular Structure:

Caption: Chemical structure of this compound.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of the data pertains to the free base, 2-Amino-p-cresol, and is provided for reference.

| Property | This compound | 2-Amino-p-cresol (Free Base) |

| Appearance | White to gray powder or crystals | Beige to gray-brown flakes or crystalline powder[1] |

| Molecular Formula | C₇H₁₀ClNO[2] | C₇H₉NO |

| Molecular Weight | 159.61 g/mol [2] | 123.15 g/mol |

| Melting Point | 222-224 °C (decomposes)[3] | 133-136 °C[3] |

| Boiling Point | Not available | Sublimes |

| Solubility | Freely soluble in water and alcohol | Slightly soluble in water; soluble in ethanol, ether, and methanol[4] |

| CAS Number | 2977-71-1 | 95-84-1 |

| IUPAC Name | 2-amino-4-methylphenol;hydrochloride[2] | 2-Amino-4-methylphenol |

Chemical Properties and Reactivity

This compound exhibits chemical properties characteristic of an aromatic amine and a phenol. The presence of the hydrochloride salt makes it more stable and water-soluble compared to its free base.

-

Acidity/Basicity: The phenolic hydroxyl group is weakly acidic, while the anilinium group is acidic.

-

Reactivity: The aromatic ring can undergo electrophilic substitution reactions. The amino group can be diazotized and coupled to form azo dyes. The compound is sensitive to air and light and may oxidize over time.[3] It reacts with strong oxidizing agents.[3]

Experimental Protocols

This section details the methodologies for determining the key physical and chemical properties of this compound.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

-

Pack the capillary tube with the powdered sample to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid is observed (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

-

The melting point is reported as this range. For a pure substance, this range is typically narrow (0.5-2 °C).

Solubility Determination

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Materials:

-

This compound sample

-

A selection of solvents (e.g., water, ethanol, methanol, acetone, diethyl ether)

-

Test tubes and rack

-

Vortex mixer

-

Analytical balance

-

Graduated cylinders or pipettes

Procedure (Qualitative):

-

Place approximately 10-20 mg of the solid sample into a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously using a vortex mixer for 1-2 minutes.

-

Observe the mixture. Classify the solubility as:

-

Soluble: If the solid completely dissolves.

-

Slightly soluble: If a small portion of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

Procedure (Quantitative - Example for Water):

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of water (e.g., 10 mL) in a sealed container.

-

Agitate the mixture at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 1 mL).

-

Evaporate the solvent from the withdrawn sample to dryness.

-

Weigh the remaining solid residue.

-

Calculate the solubility in g/100 mL.

Spectroscopic Analysis

4.3.1. Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Procedure (KBr Pellet Method):

-

Thoroughly mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle.

-

Place the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analyze the resulting spectrum for characteristic absorption bands.

Expected Characteristic Peaks for this compound:

-

O-H stretch (phenol): Broad band around 3200-3600 cm⁻¹

-

N-H stretch (anilinium salt): Broad band between 2800-3200 cm⁻¹, often with multiple sub-peaks.

-

Aromatic C-H stretch: Peaks just above 3000 cm⁻¹

-

Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

-

C-O stretch (phenol): Strong peak around 1200-1260 cm⁻¹

-

C-N stretch: Peak in the 1250-1350 cm⁻¹ region.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Procedure (¹H NMR):

-

Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire the ¹H NMR spectrum using an NMR spectrometer.

-

Process the data (Fourier transform, phase correction, and baseline correction).

-

Analyze the spectrum for chemical shifts, integration, and splitting patterns to assign the protons.

Expected ¹H NMR Signals for 2-Amino-p-cresol (in D₂O - note: labile protons like -OH and -NH₃⁺ may exchange with D₂O and not be visible or appear as a broad singlet):

-

Aromatic protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm). The substitution pattern will lead to specific splitting patterns (e.g., doublets, triplets).

-

Methyl protons (-CH₃): A singlet around δ 2.0-2.5 ppm.

4.3.3. UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorbance, which is related to the electronic transitions within the molecule.

Procedure:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., ethanol or water).

-

Use the same solvent as a blank to zero the spectrophotometer.

-

Record the UV-Vis spectrum over a range of wavelengths (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax). For aminophenols, characteristic absorbance peaks are expected in the UV region.

Experimental Workflow: Synthesis of 2-Amino-p-cresol

The following diagram illustrates a common laboratory-scale synthesis of 2-Amino-p-cresol, the free base of the hydrochloride salt. The process involves the reduction of 2-Nitro-p-cresol.

Caption: A typical experimental workflow for the synthesis of 2-Amino-p-cresol.

Protocol for the Synthesis of 2-Amino-p-cresol:

-

Dissolution: 2-Nitro-p-cresol is dissolved in a suitable solvent, such as ethanol or methanol, in a reaction flask.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C) is added to the solution.

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (e.g., using a hydrogen-filled balloon) at room temperature. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC).

-

Filtration: Upon completion of the reaction, the mixture is filtered through a pad of Celite to remove the palladium catalyst.

-

Solvent Evaporation: The solvent is removed from the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude 2-Amino-p-cresol product.

-

Purification (Optional): The crude product can be further purified by recrystallization from a suitable solvent to obtain a high-purity solid.

Logical Relationship: Purification by Recrystallization

The purification of the synthesized 2-Amino-p-cresol or its hydrochloride salt is crucial for obtaining a high-purity product. Recrystallization is a common and effective technique for this purpose.

Caption: Logical workflow for the purification of a solid by recrystallization.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with this compound. For further specific applications, it is recommended to consult peer-reviewed literature and safety data sheets.

References

- 1. 2-Amino-4-methylphenol(95-84-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 2. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

- 3. 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-p-cresol Hydrochloride and Its Synonyms

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of 2-Amino-p-cresol Hydrochloride, a versatile chemical intermediate. The guide delves into its chemical identity, synthesis, and purification, and explores its applications in research and development, particularly as a precursor for synthesizing novel compounds with potential biological activities. Detailed experimental protocols and data are presented to assist researchers in its practical application.

Chemical Identity and Synonyms

This compound is an aromatic organic compound that serves as a valuable building block in organic synthesis. It is the hydrochloride salt of 2-Amino-p-cresol (also known as 2-Amino-4-methylphenol). Understanding its various synonyms and chemical identifiers is crucial for effective literature searches and chemical sourcing.

| Identifier Type | Value |

| Common Name | This compound |

| IUPAC Name | 2-amino-4-methylphenol;hydrochloride[1] |

| CAS Number | 2977-71-1[1] |

| Molecular Formula | C₇H₁₀ClNO[1][2] |

| Molecular Weight | 159.61 g/mol [1][2] |

| EC Number | 221-026-0[1] |

| PubChem CID | 3014155[1] |

A comprehensive list of synonyms for both the hydrochloride salt and its parent compound, 2-Amino-p-cresol, is provided below to aid in comprehensive data retrieval.

| This compound | 2-Amino-p-cresol (Parent Compound) |

| 2-Amino-4-methylphenol Hydrochloride | 2-Amino-4-methylphenol[3] |

| 2-Hydroxy-5-methylaniline Hydrochloride | 2-Hydroxy-5-methylaniline[3] |

| 2-Amino-p-cresol HCl[1] | 3-Amino-4-hydroxytoluene[3] |

| Phenol, 2-amino-4-methyl-, hydrochloride | 4-Methyl-2-aminophenol[3] |

| 6-Hydroxy-m-toluidine[3] | |

| 5-Methyl-2-hydroxyaniline[3] | |

| p-Cresol, 2-amino-[3] | |

| 1-Amino-2-hydroxy-5-methylbenzene[3] | |

| 1-Hydroxy-2-amino-4-methylbenzene[3] |

Synthesis and Purification

The primary route to 2-Amino-p-cresol involves the reduction of 2-Nitro-p-cresol. The resulting free base can then be treated with hydrochloric acid to yield the hydrochloride salt. Several methods for the reduction step have been reported, offering flexibility in terms of reagents and reaction conditions.

Synthesis of 2-Amino-p-cresol

A common and high-yielding method for the synthesis of 2-Amino-p-cresol is the catalytic hydrogenation of 2-Nitro-p-cresol.

Experimental Protocol: Catalytic Hydrogenation

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-Nitro-p-cresol (1.0 g, 6.53 mmol) in methanol (10 mL).

-

Catalyst Addition: Add Palladium on carbon (10 wt%, 400 mg) to the solution.

-

Degassing: Deoxygenate the reaction mixture under vacuum.

-

Hydrogenation: Purge the vessel with hydrogen gas (using a balloon is a common lab-scale technique) and stir the mixture vigorously at room temperature (23°C) for 5 hours.[4]

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Rinse the Celite pad with methanol (100 mL).

-

Isolation: Concentrate the filtrate under reduced pressure (in vacuo) to obtain 2-amino-4-methylphenol. This method typically results in a high yield (approaching 100%).[4]

An alternative method employs glucose as a reducing agent in an alkaline medium.[5]

Experimental Protocol: Reduction with Glucose

-

Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, dissolve 7.0 g of 2-nitro-p-cresol in 30 mL of 5% NaOH solution with gentle heating (around 40°C).

-

Addition of Reducing Agent: To the stirred solution, add 20 mL of a 50% NaOH solution and heat to 80°C. Prepare a solution of 13 g of glucose in 20 mL of water and add it dropwise to the reaction mixture over 30-40 minutes, maintaining the reaction temperature at 100-105°C.

-

Reaction Completion: After the addition is complete, continue heating for an additional 10-20 minutes.

-

Work-up: Cool the mixture to room temperature and adjust the pH to 3 with acid. Further cool to 20-30°C and filter to remove any insoluble material.

-

Isolation: Adjust the pH of the filtrate to 6.5 with a 20% NaOH solution to precipitate the crude product.

-

Purification: Recrystallize the crude product from hot water, protecting it from light, and dry to yield light brown, shell-like crystals. The reported yield for this method is between 76% and 82%.[5]

Purification of this compound

The hydrochloride salt of 2-Amino-p-cresol can be purified by recrystallization from aqueous ethanol.[6][7] The melting point of the purified hydrochloride is reported to be in the range of 222-224°C with decomposition.[6][7]

Applications in Research and Development

2-Amino-p-cresol and its hydrochloride salt are valuable intermediates in the synthesis of a variety of organic molecules, including dyes, fluorescent brighteners, and heterocyclic compounds with potential biological activity.

Synthesis of Heterocyclic Compounds

2-Amino-4-methylphenol is a key precursor in the synthesis of functionalized spiropyran derivatives of the 2H-1,3-benzoxazinone series.[6] These compounds are of interest due to their photochromic properties.

Precursor for Biologically Active Molecules

While direct pharmacological applications of this compound are not extensively documented, its derivatives have shown promise in medicinal chemistry. For instance, certain derivatives have been investigated for their antibacterial and antifungal properties.[6] Furthermore, the parent compound, p-cresol, has been shown to be a mechanism-based inhibitor of the enzyme dopamine beta-hydroxylase. This suggests that derivatives of 2-Amino-p-cresol could be explored for the development of novel enzyme inhibitors.

Analytical Methods

A variety of analytical techniques can be employed for the characterization and quantification of 2-Amino-p-cresol and its hydrochloride salt.

Analytical Techniques for 2-Amino-p-cresol and its Derivatives:

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of 2-Amino-p-cresol in various matrices.[8][9] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification, particularly in biological samples after appropriate derivatization.[10] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of 2-Amino-p-cresol and its derivatives. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. |

| Fluorescence Spectroscopy | Sensitive detection after derivatization with a fluorescent tag.[9] |

Experimental Protocol: HPLC Analysis of 2-Amino-4-methylphenol

A reverse-phase HPLC method can be utilized for the analysis of 2-Amino-4-methylphenol.

-

Column: Newcrom R1 or C18 HPLC column.[8]

-

Mobile Phase: A mixture of acetonitrile (MeCN), water, and an acid such as phosphoric acid or formic acid (for MS compatibility).[8]

-

Detection: UV detection is suitable for this compound.

This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[8]

Potential Biological Signaling Pathways

While research on the direct interaction of this compound with signaling pathways is limited, studies on the related compound p-cresol provide some insights. p-Cresol, a microbial metabolite of tyrosine, has been shown to influence various biological processes. For instance, it can inhibit cytokine-induced endothelial adhesion and the production of IL-12, suggesting a potential role in modulating inflammatory responses. Furthermore, p-cresol has been found to inhibit the production of platelet-activating factor (PAF). These findings suggest that derivatives of 2-Amino-p-cresol could potentially interact with inflammatory and cardiovascular signaling pathways.

Conclusion

This compound is a chemical compound with a well-established role as a versatile intermediate in the chemical industry, particularly in the synthesis of dyes and fluorescent materials. Its utility extends into the realm of medicinal chemistry, where its derivatives have demonstrated potential as bioactive agents. This guide has provided a comprehensive overview of its synonyms, synthesis, and analytical methods, along with insights into its potential applications in research and drug development. Further exploration of the biological activities of novel compounds derived from this compound is a promising area for future research.

References

- 1. 2-Aminop-cresol hydrochloride | C7H10ClNO | CID 3014155 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. calpaclab.com [calpaclab.com]

- 3. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Amino-p-cresol synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Amino-p-cresol | 95-84-1 [chemicalbook.com]

- 7. 2-Amino-p-cresol CAS#: 95-84-1 [m.chemicalbook.com]

- 8. 2-Amino-4-methylphenol | SIELC Technologies [sielc.com]

- 9. benchchem.com [benchchem.com]

- 10. Table 7-1, Analytical Methods for Determining Cresols in Biological Materials - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-4-methylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Amino-4-methylphenol hydrochloride, a versatile chemical compound with applications spanning from dye manufacturing to its potential use as an intermediate in pharmaceutical synthesis. This document details its physicochemical properties, safety and handling protocols, and established experimental procedures for its synthesis and analysis.

Physicochemical Properties

2-Amino-4-methylphenol hydrochloride is the salt form of 2-Amino-4-methylphenol, which enhances its stability and solubility in aqueous solutions. While much of the available literature focuses on the free base (CAS 95-84-1), the properties of the hydrochloride salt are critical for its application in aqueous media. The data presented below includes information for both the free base and the hydrochloride salt where available.

| Property | Value | Reference |

| IUPAC Name | 2-Amino-4-methylphenol hydrochloride | |

| Synonyms | 2-Amino-p-cresol HCl; 2-Hydroxy-5-methylaniline HCl | [1][2][3] |

| CAS Number | 70915-71-1 | [4] |

| Molecular Formula | C₇H₁₀ClNO | Calculated |

| Molecular Weight | 159.61 g/mol | Calculated |

| Appearance | Brown powder / Light brown crystalline solid (for free base) | [1] |

| Melting Point | 133-136 °C (for free base) | [2][5][6][7] |

| Boiling Point | Sublimes / ~239-259 °C (for free base) | [1][5][6] |

| Solubility | Free Base: Limited in water, soluble in organic solvents. Hydrochloride: Expected to have higher water solubility. | [1][5][8] |

| pKa | 10.06 (for free base) | [5] |

| LogP | 1.11 - 1.86 (for free base) | [5][6] |

Safety and Handling

Proper handling of 2-Amino-4-methylphenol and its hydrochloride salt is essential due to its potential health hazards. The following is a summary of its classification and recommended precautions based on available safety data sheets for the parent compound.

| GHS Pictogram(s) | Signal Word | Hazard Statements | Precautionary Statements |

|

| Warning | Harmful if swallowed or inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. Suspected of causing genetic defects. | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P270: Do not eat, drink or smoke when using this product.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed and away from strong oxidizing agents.[1] First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, rinse mouth and seek medical attention.[5]

Applications in Research and Development

2-Amino-4-methylphenol is a valuable intermediate in various chemical syntheses. Its bifunctional nature, containing both a nucleophilic amino group and a phenolic hydroxyl group, allows for diverse reactivity.

-

Dye and Pigment Synthesis: It serves as a key precursor in the manufacturing of azo dyes and other colorants.[9]

-

Pharmaceutical and Agrochemical Intermediates: Aromatic amines and phenols are common structural motifs in active pharmaceutical ingredients (APIs) and agrochemicals. This compound provides a scaffold for building more complex molecules.[9]

-

Material Science: It can be used in the synthesis of specialty polymers and advanced materials where its antioxidant or specific reactive properties can be leveraged.[9]

-

Toxicology Research: As a known metabolite of the textile dye Disperse Yellow 3, 2-Amino-4-methylphenol is studied in the context of contact dermatitis and skin sensitization.[6]

Experimental Protocols

Detailed and reliable experimental protocols are crucial for consistent research outcomes. Below are representative methodologies for the synthesis and analysis of 2-Amino-4-methylphenol hydrochloride.

General Synthesis of 2-Amino-4-methylphenol Hydrochloride

This two-step protocol outlines a general method starting from the corresponding nitro compound.

Step 1: Reduction of 2-Nitro-4-methylphenol to 2-Amino-4-methylphenol

This procedure is based on the well-established reduction of aromatic nitro groups using sodium sulfide.[10]

-

Principle: The nitro group of 2-Nitro-4-methylphenol is selectively reduced to an amino group in an aqueous alkaline medium using a reducing agent like sodium sulfide or ammonium chloride with a metal catalyst.

-

Methodology:

-

In a three-necked flask equipped with a stirrer and thermometer, suspend 2-Nitro-4-methylphenol (1.0 eq) in water.

-

Add sodium sulfide (Na₂S·9H₂O, ~3.0 eq) in portions while maintaining the reaction temperature between 70-85°C. The reaction is exothermic.

-

After the addition is complete, stir the mixture at 85°C for approximately 15-30 minutes to ensure the reaction goes to completion.

-

Filter the hot reaction mixture to remove any insoluble byproducts.

-

Cool the filtrate slowly to crystallize the crude 2-Amino-4-methylphenol.

-

Isolate the product by filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for further purification.[10]

-

Step 2: Conversion to Hydrochloride Salt

-

Principle: The basic amino group of 2-Amino-4-methylphenol is protonated by hydrochloric acid to form the more stable and water-soluble hydrochloride salt.

-

Methodology:

-

Dissolve the purified 2-Amino-4-methylphenol in a suitable organic solvent, such as isopropanol or ethanol.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of concentrated hydrochloric acid (HCl) or pass dry HCl gas through the solution while stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-Amino-4-methylphenol hydrochloride.

-

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol describes a general reverse-phase HPLC method for the quantification of aminophenol isomers.[11][12][13][14]

-

Principle: The compound is separated from impurities on a C18 reverse-phase column using a buffered mobile phase. Quantification is achieved by comparing the peak area of the analyte to that of a known standard using a UV detector.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Reagents and Materials:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or phosphate buffer

-

2-Amino-4-methylphenol hydrochloride reference standard

-

-

Sample Preparation:

-

Standard Stock Solution: Accurately weigh and dissolve the reference standard in a diluent (e.g., a mixture of mobile phase components) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Working Standards: Prepare a series of calibration standards by serially diluting the stock solution.

-

Sample Solution: Accurately weigh the sample containing the analyte and dissolve it in the diluent to a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Phosphate Buffer (e.g., pH 4.8) in a ratio of approximately 15:85 (v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25-30 °C |

| Detection Wavelength | ~280 nm |

| Injection Volume | 10 µL |

-

Analysis: Inject the prepared standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample solution from the calibration curve.

Visualizations

The following diagrams illustrate the workflows for the synthesis and analysis described above.

Caption: General workflow for the synthesis of 2-Amino-4-methylphenol HCl.

Caption: Experimental workflow for HPLC analysis.

References

- 1. 2-Amino-4-methylphenol | C7H9NO | CID 7264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-アミノ-4-メチルフェノール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Amino-p-cresol | 95-84-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 95-84-1|2-Amino-4-methylphenol|BLD Pharm [bldpharm.com]

- 5. 2-Amino-4-methylphenol(95-84-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. 2-Amino-4-methylphenol | CAS#:95-84-1 | Chemsrc [chemsrc.com]

- 7. 2-Amino-4-methylphenol, CAS No. 95-84-1 - iChemical [ichemical.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. nbinno.com [nbinno.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]

- 12. researchgate.net [researchgate.net]

- 13. 2-Amino-4-methylphenol | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Chloro-2-methylaniline Hydrochloride

Core Characteristics

5-Chloro-2-methylaniline hydrochloride is a chemical intermediate with applications in the synthesis of dyes and pharmaceuticals.[1] It is the hydrochloride salt of the aromatic amine 5-chloro-2-methylaniline. The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-Chloro-2-methylaniline and its hydrochloride salt.

| Property | Value | Source(s) |

| 5-Chloro-2-methylaniline Hydrochloride | ||

| IUPAC Name | 5-chloro-2-methylaniline;hydrochloride | [2] |

| CAS Number | 6259-42-3 | [2] |

| Molecular Formula | C₇H₉Cl₂N | [2][3] |

| Molecular Weight | 178.06 g/mol | [2][3] |

| Boiling Point | 237 °C at 760 mmHg | [3] |

| Flash Point | 160 °C | [3] |

| 5-Chloro-2-methylaniline (Free Base) | ||

| CAS Number | 95-79-4 | [4] |

| Molecular Formula | C₇H₈ClN | [4] |

| Molecular Weight | 141.60 g/mol | [4] |

| Melting Point | 22 °C | |

| Boiling Point | 237 °C / 1013 hPa | |

| Density | 1.17 g/cm³ at 20 °C | |

| Vapor Pressure | 0.45 hPa at 50 °C | |

| Solubility | Soluble in hot alcohol | [4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of 5-Chloro-2-methylaniline. The following table outlines typical spectral features.

| Spectrum Type | Key Peaks/Shifts | Source(s) |

| ¹H NMR | Spectral data available. | [5] |

| ¹³C NMR | Spectral data available. | [2] |

| Infrared (IR) | KBr Wafer spectrum available. | [2] |

| Mass Spectrometry (MS) | GC-MS data available; primary peaks at m/z 106, 140, 141. | [4] |

Experimental Protocols

Synthesis of 5-Chloro-2-methylaniline Hydrochloride

A common synthetic route to 5-Chloro-2-methylaniline hydrochloride involves the chlorination of o-toluidine followed by isolation of the hydrochloride salt.

Materials:

-

o-toluidine

-

Chlorobenzene

-

Hydrogen chloride (gas)

-

Chlorine (gas)

-

Sodium hydroxide solution (18%)

Procedure: [6]

-

Dissolve 160 g of distilled o-toluidine in 1300 ml of chlorobenzene.

-

Introduce 57 g of hydrogen chloride gas into the solution over 30-45 minutes with thorough stirring. Cooling the reaction mixture with a water bath is advisable.

-

Introduce 105 g of chlorine gas at 35°C over approximately 1 hour and 45 minutes.

-

Remove any remaining dissolved hydrogen chloride by blowing air through the solution.

-

Filter the resulting hydrochloride precipitate using a Buchner funnel and air dry.

-

To isolate the free amine, introduce the dried filter residue portionwise into 350 g of 18% sodium hydroxide solution. The temperature will rise to approximately 40-50°C.

-

Separate the crude amine using a separating funnel and purify by fractional distillation under reduced pressure.

References

- 1. Page loading... [guidechem.com]

- 2. 5-Chloro-2-methylaniline hydrochloride | C7H9Cl2N | CID 80416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-chloro-2-methylanilinium chloride | CAS#:6259-42-3 | Chemsrc [chemsrc.com]

- 4. 5-Chloro-2-methylaniline | C7H8ClN | CID 7260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-Chloro-2-methylaniline(95-79-4) 1H NMR spectrum [chemicalbook.com]

- 6. prepchem.com [prepchem.com]

Spectral Analysis of 2-Amino-p-cresol Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Amino-p-cresol Hydrochloride, a compound of interest in various chemical and pharmaceutical research fields. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound.

Introduction

2-Amino-p-cresol, also known as 2-amino-4-methylphenol, is an aromatic organic compound. Its hydrochloride salt is often used to improve stability and solubility. Accurate spectral analysis is crucial for confirming the structure and purity of this compound. This guide presents a compilation of expected spectral data and the methodologies to obtain them.

Spectral Data

The following tables summarize the key spectral data for 2-Amino-p-cresol. The data for the hydrochloride salt will show distinct shifts, particularly in the NMR and IR spectra, due to the protonation of the amino group to form an ammonium salt (-NH3+). These anticipated changes are noted in the descriptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. The proton (¹H) and carbon-13 (¹³C) NMR data provide detailed information about the chemical environment of each atom.

¹H NMR Spectral Data for 2-Amino-p-cresol (Free Base)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.8 - 9.2 | Singlet (broad) | 1H | OH |

| ~6.5 - 6.7 | Multiplet | 2H | Ar-H |

| ~6.4 - 6.5 | Multiplet | 1H | Ar-H |

| ~4.5 - 5.0 | Singlet (broad) | 2H | NH₂ |

| ~2.1 | Singlet | 3H | CH₃ |

Note on the Hydrochloride Salt: For this compound, the amino group will be protonated to an ammonium group (-NH₃⁺). This will cause the broad singlet of the NH₂ protons to shift downfield significantly and may appear as a broader, more distinct peak. The aromatic protons may also experience slight downfield shifts due to the electron-withdrawing effect of the -NH₃⁺ group.

¹³C NMR Spectral Data for 2-Amino-p-cresol (Free Base)

Solvent: DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| ~145-148 | C-OH |

| ~135-138 | C-NH₂ |

| ~128-130 | C-CH₃ |

| ~120-125 | Ar-CH |

| ~115-118 | Ar-CH |

| ~112-115 | Ar-CH |

| ~20 | CH₃ |

Note on the Hydrochloride Salt: In the ¹³C NMR spectrum of the hydrochloride salt, the carbon atom attached to the nitrogen (C-NH₃⁺) will likely experience a downfield shift due to the increased positive charge. Other aromatic carbons may also show minor shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Key IR Absorptions for 2-Amino-p-cresol (Free Base)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| 3050 - 3000 | Medium | Aromatic C-H stretching |

| 2950 - 2850 | Medium | Aliphatic C-H stretching (CH₃) |

| 1620 - 1580 | Strong | N-H bending and Aromatic C=C stretching |

| 1520 - 1450 | Strong | Aromatic C=C stretching |

| 1250 - 1200 | Strong | C-O stretching (phenol) |

| 1300 - 1250 | Strong | C-N stretching (aromatic amine) |

Note on the Hydrochloride Salt: The IR spectrum of this compound will show significant differences. The N-H stretching region will be altered, with the appearance of a broad, strong absorption band for the -NH₃⁺ group, typically in the 3000-2500 cm⁻¹ range. The N-H bending vibration will also shift.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Mass Spectrometry Data for 2-Amino-p-cresol

| m/z | Relative Intensity | Assignment |

| 123 | High | [M]⁺ (Molecular Ion) |

| 108 | Moderate | [M-CH₃]⁺ |

| 94 | Moderate | [M-NH₂-H]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Note on the Hydrochloride Salt: In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will likely show the same molecular ion peak as the free base (m/z 123), as the HCl is usually lost upon vaporization and ionization. Softer ionization techniques might show a peak corresponding to [M+H]⁺ at m/z 124.

Experimental Protocols

The following are general methodologies for acquiring the spectral data presented above. Specific instrument parameters may need to be optimized.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). For the hydrochloride salt, DMSO-d₆ or D₂O are often good choices for solubility. The solution should be clear and free of particulate matter.

-

Instrumentation: A standard NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The chemical shifts are referenced to the solvent peak.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the beam path and record the sample spectrum.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is used.

-

Data Acquisition (EI-MS):

-

Introduce the sample into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV).

-

The resulting ions are separated by the mass analyzer based on their m/z ratio and detected.

-

-

Data Acquisition (ESI-MS):

-

The sample solution is introduced into the ESI source, where it is nebulized and ionized to form protonated molecules [M+H]⁺.

-

The ions are then analyzed by the mass spectrometer.

-

Workflow for Spectral Analysis

The following diagram illustrates a general workflow for the spectral analysis of a chemical compound like this compound.

Caption: General workflow for the spectral analysis of this compound.

An In-depth Technical Guide to the Solubility of 2-Amino-p-cresol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-p-cresol Hydrochloride. Due to a lack of readily available quantitative solubility data in public literature, this document focuses on providing a robust experimental protocol for researchers to determine the solubility of this compound in various solvents.

Introduction to 2-Amino-p-cresol and its Hydrochloride Salt

2-Amino-p-cresol, also known as 2-Amino-4-methylphenol, is an organic compound that serves as a vital intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3] It is characterized as a crystalline solid that is soluble in oxygenated solvents.[4] While the free base has some documented qualitative solubility information, its hydrochloride salt is often used to improve handling and stability. Understanding the solubility of this compound is crucial for its application in various chemical processes and formulations.

Qualitative Solubility of 2-Amino-p-cresol

The parent compound, 2-Amino-p-cresol, is described as being slightly soluble to insoluble in water.[1][2][3][5] However, it is readily soluble in common organic solvents such as methanol, ethanol, and ether.[1][3][4] The hydrochloride salt of 2-Amino-p-cresol is noted to have a melting point of 222-224°C with decomposition, and can be recrystallized from aqueous ethanol, suggesting some degree of solubility in this solvent mixture.[1][2][5]

Quantitative Solubility Data for this compound

A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of solvents. The absence of this data necessitates experimental determination to accurately inform process development, formulation, and other research activities.

Table 1: Solubility of this compound (Experimentally Determined)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method |

| Data to be determined experimentally | ||||

| Water | ||||

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Ethyl Acetate | ||||

| Toluene |

Experimental Protocol for Determining Thermodynamic Solubility

The following protocol details the widely accepted "shake-flask" method for determining the thermodynamic (or equilibrium) solubility of a compound.[6][7][8] This method is considered the gold standard for its reliability.

4.1. Materials and Equipment

-

This compound (of known purity)

-

Selected solvents (e.g., water, methanol, ethanol, acetone) of analytical grade

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

pH meter (for aqueous solutions)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or other compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Reference standards of this compound for calibration

4.2. Experimental Workflow Diagram

Caption: Experimental workflow for determining the thermodynamic solubility of this compound.

4.3. Step-by-Step Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve for the analytical method.

-

Sample Preparation:

-

Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or on a rotator in a temperature-controlled environment (e.g., 25°C).

-

Agitate the samples for a sufficient time to reach equilibrium. This may take anywhere from 24 to 72 hours. It is recommended to take measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.

-

For aqueous solutions, the pH of the saturated solution should be measured and recorded.

-

-